molecular formula C20H19N5O4S2 B2561628 Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898462-51-6

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2561628
M. Wt: 457.52
InChI Key: GOLGHAWGCWVOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Glutaminase Inhibitors

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , highlighted their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are explored for their therapeutic potential in cancer treatment. One of the analogs demonstrated similar potency to BPTES, offering better solubility and the ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Heterocyclic Compound Synthesis

Synthesis of Heterocycles

Research into the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin, employing precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrates the compound's versatility in creating innovative structures with potential insecticidal activity against the cotton leafworm (Fadda et al., 2017).

Antimicrobial Agents

New Quinazolines as Antimicrobial Agents

The synthesis of new quinazolines, integrating a thiadiazole moiety, highlights their potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal species, showcasing their antibacterial and antifungal activities (Desai et al., 2007).

Structural and Binding Studies

Binding to Human Serum Albumin

A study on a thiadiazole derivative revealed its binding characteristics to human serum albumin (HSA), which is crucial for understanding the pharmacokinetic mechanisms of drugs. This research provides insights into the compound's potential anticancer and antibacterial activities and its relatively low toxicity (Karthikeyan et al., 2017).

Anti-Inflammatory and Analgesic Agents

Synthesis as Anti-inflammatory Agents

Novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, closely related to the specified compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. This research indicates the potential of these compounds in treating inflammation and pain with less ulcerogenic activity compared to existing drugs (Shkair et al., 2016).

properties

IUPAC Name

ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H2,21,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLGHAWGCWVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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